Bilirubin Conjugate ditaurate disodium
Overview
Description
Bilirubin conjugate is a water-soluble form of bilirubin, a yellow compound that is a byproduct of the breakdown of heme in red blood cells. In the liver, bilirubin is conjugated with glucuronic acid by the enzyme glucuronyl transferase, forming bilirubin diglucuronide, which is then excreted in bile. This conjugation process is crucial for the elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
Scientific Research Applications
Bilirubin conjugate has several scientific research applications:
Chemistry: Used as a probe for studying transport and biotransformation of nonpolar substances.
Biology: Studied for its role in cellular signaling pathways and its potential as a metabolic hormone.
Medicine: Used in diagnostic assays for liver function and jaundice. .
Industry: Used in the production of artificial bezoars, a traditional medicine in China.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilirubin conjugate is synthesized in the liver through the enzymatic action of glucuronyl transferase. The process involves the addition of glucuronic acid to unconjugated bilirubin, making it water-soluble .
Industrial Production Methods: Industrial production of bilirubin conjugate typically involves the extraction of bilirubin from mammalian bile, followed by chemical processes to conjugate it with glucuronic acid. One method involves the use of recombinant Corynebacterium glutamicum expressing β-glucuronidase to hydrolyze conjugated bilirubin to bilirubin .
Types of Reactions:
Oxidation: Bilirubin can be oxidized to biliverdin, which is a green pigment.
Reduction: Bilirubin can be reduced to urobilinogen in the intestines.
Conjugation: Bilirubin undergoes conjugation with glucuronic acid in the liver
Common Reagents and Conditions:
Oxidation: Vanadate or bilirubin oxidase can be used to oxidize bilirubin to biliverdin.
Reduction: Bacterial enzymes in the gut reduce bilirubin to urobilinogen.
Conjugation: Glucuronic acid and the enzyme glucuronyl transferase are used for conjugation.
Major Products:
Biliverdin: Formed from the oxidation of bilirubin.
Urobilinogen: Formed from the reduction of bilirubin.
Bilirubin Diglucuronide: Formed from the conjugation of bilirubin with glucuronic acid
Mechanism of Action
Bilirubin conjugate exerts its effects through several mechanisms:
Detoxification: Conjugation with glucuronic acid makes bilirubin water-soluble, allowing it to be excreted in bile.
Antioxidant Activity: Bilirubin has potent antioxidant properties, scavenging reactive oxygen species.
Hormonal Activity: Bilirubin acts as a metabolic hormone, interacting with nuclear receptors such as peroxisome proliferator-activated receptor (PPAR) to regulate gene transcription.
Comparison with Similar Compounds
Biliverdin: An intermediate in the breakdown of heme, which is further reduced to bilirubin.
Urobilinogen: A reduction product of bilirubin in the intestines.
Stercobilin: A breakdown product of urobilinogen, responsible for the brown color of feces.
Uniqueness: Bilirubin conjugate is unique in its role in detoxifying bilirubin and facilitating its excretion. Unlike biliverdin and urobilinogen, bilirubin conjugate is directly involved in the elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
Properties
IUPAC Name |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-MWABKKRNSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-34-1 | |
Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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